molecular formula C14H13NO B1392093 2-(3-Methylbenzoyl)-3-methylpyridine CAS No. 1187165-28-1

2-(3-Methylbenzoyl)-3-methylpyridine

Cat. No. B1392093
M. Wt: 211.26 g/mol
InChI Key: FXCFQISGFFZWGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

1. Catalysis and Chemical Reactions

2-(3-Methylbenzoyl)-3-methylpyridine and its derivatives play a significant role in catalytic processes. For instance, studies have shown that compounds like 2-methylpyridine influence the hydrodesulfurization of dibenzothiophene, a critical reaction in the oil refining industry. This is due to the ability of N-containing molecules like 2-methylpyridine to affect the hydrogenation pathway in such reactions (Egorova & Prins, 2004). Similarly, variations of this compound have been shown to inhibit or promote specific pathways in hydrodesulfurization, depending on the catalyst and reaction conditions (Egorova & Prins, 2006).

2. Structural and Molecular Analysis

Derivatives of 2-(3-Methylbenzoyl)-3-methylpyridine have been extensively studied for their structural and molecular properties. X-ray diffraction and DFT calculations have been used to analyze the molecular structure of related compounds, providing insights into their electronic and thermodynamic properties (Yılmaz et al., 2020). Additionally, the study of organic acid-base salts from similar compounds contributes to understanding the molecular interactions and crystal structures in these chemical systems (Thanigaimani et al., 2015).

3. Pharmaceutical Research

In pharmaceutical research, variations of 2-(3-Methylbenzoyl)-3-methylpyridine have been investigated for their potential applications. For instance, studies have examined the antimicrobial activity of Ag complexes with derivatives of this compound, indicating their potential use in developing new antimicrobial agents (Abu-Youssef et al., 2010).

4. Environmental Applications

The biodegradation of compounds like 2-methylpyridine, closely related to 2-(3-Methylbenzoyl)-3-methylpyridine, has environmental significance. Studies on Arthrobacter sp. have shown its ability to degrade pyridine derivatives, suggesting potential applications in bioremediation and environmental cleanup (O’Loughlin et al., 1999).

5. Material Science

In material science, derivatives of 2-(3-Methylbenzoyl)-3-methylpyridine are studied for their application in the synthesis of complex materials. Research on the coordination polymers with cobalt complexes of related compounds has been reported, which is crucial for developing new materials with specific properties (Pedireddi & Varughese, 2004).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage .

properties

IUPAC Name

(3-methylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-11(2)6-4-8-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCFQISGFFZWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243213
Record name (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbenzoyl)-3-methylpyridine

CAS RN

1187165-28-1
Record name (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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